molecular formula C14H22Cl2N2O2 B1356794 Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride CAS No. 1188263-63-9

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride

Cat. No.: B1356794
CAS No.: 1188263-63-9
M. Wt: 321.2 g/mol
InChI Key: QSDAVVWOASVJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS No. 165894-07-5) is a piperidine derivative featuring a pyridin-3-ylmethyl substituent at the 3-position of the piperidine ring and an ethyl carboxylate ester group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications .

Properties

IUPAC Name

ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDAVVWOASVJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592090
Record name Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-63-9
Record name Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride has the molecular formula C14H22Cl2N2O2C_{14}H_{22}Cl_2N_2O_2 and a molecular weight of approximately 321.2 g/mol. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group, which contributes to its potential biological activities .

Medicinal Chemistry

Anticancer Research:
The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. For instance, derivatives of piperidine have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways . this compound may exhibit similar inhibitory effects, warranting further exploration in anticancer drug development.

Neuropharmacology:
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further pharmacodynamic and pharmacokinetic studies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including palladium-mediated cross-coupling and reductive amination techniques. These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity .

Synthesis Method Description
Palladium-mediated cross-couplingInvolves coupling of piperidine derivatives with pyridine-based reagents.
Reductive aminationUtilizes aldehydes or ketones to form amines, enhancing the piperidine structure.

Research Applications

In Vitro Studies:
Research has demonstrated the utility of this compound in various in vitro assays aimed at understanding its mechanism of action and biological efficacy. For example, studies involving cell lines have shown that modifications to the compound can significantly affect its potency against specific targets within cells .

Potential for Drug Development:
Given its structural characteristics and preliminary findings on biological activity, this compound serves as a promising scaffold for developing new therapeutic agents targeting cancer and neurological disorders .

Case Studies

Several case studies highlight the compound's relevance:

  • PARP Inhibitors:
    Research into poly(ADP-ribose) polymerase inhibitors has identified similar piperidine derivatives that exhibit significant anticancer properties. Ethyl 3-(pyridin-3-ylmethyl)piperidine derivatives could be explored within this context for their potential to inhibit DNA repair mechanisms in cancer cells .
  • Histone Demethylase Inhibition:
    The compound's structure suggests it may act as an inhibitor for histone demethylases, enzymes involved in epigenetic regulation. This application could open avenues for research into epigenetic therapies for various diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Substituent Differences Similarity Score* Key Properties References
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride 297176-81-9 Methyl group instead of pyridin-3-ylmethyl 1.00 Higher lipophilicity; simpler synthesis due to lack of pyridine ring
Ethyl 3-piperidinecarboxylate hydrochloride 170843-43-3 No substituent at 3-position 0.98 Reduced steric hindrance; lower molecular weight
3-Ethylpiperidine-3-carboxylic acid hydrochloride 116140-23-9 Carboxylic acid instead of ester 1.00 Increased polarity; potential for salt formation
Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride 2231665-41-9 Difluoro substitution at 4-position N/A Enhanced metabolic stability due to fluorine atoms

*Similarity scores derived from structural alignment databases .

Key Findings:

  • This likely affects receptor binding in pharmacological contexts .
  • Salt Forms: Dihydrochloride salts (e.g., CAS 165894-07-5) generally exhibit higher aqueous solubility compared to monohydrochloride or freebase forms, as seen in analogs like Vilazodone dihydrochloride .

Pyridine-Containing Derivatives

Table 2: Pyridine-Modified Analogues

Compound Name CAS No. Structural Features Purity (%) Applications References
Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride 1384427-38-6 Amino and pyridin-4-yl groups 96 Intermediate for bioactive molecules
Ethyl 3-amino-3-pyridin-3-yl-propionate dihydrochloride 149498-96-4 Amino group at 3-position 97 Peptide mimetics and kinase inhibitors
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride N/A Piperidinyloxy linkage N/A Potential CNS-targeting agent

Key Findings:

  • Positional Isomerism : Pyridin-3-yl (target compound) vs. pyridin-4-yl (CAS 1384427-38-6) substituents alter electronic distribution and steric interactions, impacting binding to biological targets .
  • Functional Group Variations: The presence of amino groups (e.g., CAS 149498-96-4) introduces additional reactivity, enabling conjugation or further derivatization .

Pharmacologically Relevant Comparisons

  • S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6): A severely restricted sensitizing agent, highlighting the importance of substituent choice in minimizing toxicity .
  • Ugilec 141 (CAS 111483-93-3) : A banned compound, underscoring regulatory considerations for structural analogs in industrial applications .

Preparation Methods

General Synthetic Route

  • Starting Materials:

    • Diethyl malonate
    • Pyridin-3-ylmethyl amine
  • Key Steps:

    • Nucleophilic substitution: Reaction of diethyl malonate with pyridin-3-ylmethyl amine to form an intermediate amide or ester derivative.
    • Cyclization: Intramolecular cyclization under controlled conditions (temperature, pressure) to form the piperidine ring.
    • Esterification: Formation of the ethyl ester at the 3-position of the piperidine ring.
    • Salt formation: Conversion to the dihydrochloride salt to improve solubility and stability for research applications.
  • Reaction Conditions:

    • Temperature control is critical, typically ranging from ambient to moderate heating (room temperature to ~100 °C).
    • Solvents such as dry DMF or toluene are commonly used.
    • Acidic or basic catalysts may be employed to facilitate cyclization and esterification.
    • Reaction times vary from several hours to days depending on the step.

Detailed Reaction Scheme (Representative)

Step Reactants & Reagents Conditions Outcome
1 Diethyl malonate + Pyridin-3-ylmethyl amine Dry DMF, Et3N, 80–110 °C, 2–3 h Formation of intermediate amide/ester
2 Intermediate + Cyclization agents Controlled heating, reflux Cyclization to piperidine ring
3 Esterification Acid catalyst, ethanol solvent Ethyl ester formation at 3-position
4 Salt formation HCl in ethanol, reflux 4–16 h Dihydrochloride salt of final compound

This approach is supported by research literature indicating the importance of controlling reaction parameters to maximize yield and purity.

Analytical and Purification Considerations

  • Purity Assessment:

    • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to verify the structure and purity of the compound after synthesis.
    • Mass spectrometry confirms molecular weight and the presence of the dihydrochloride salt.
  • Isolation:

    • The product is typically isolated by filtration after salt formation and recrystallized from suitable solvents to enhance purity.
  • Yield Optimization:

    • Reaction times and temperatures are optimized to reduce side reactions such as over-alkylation or hydrolysis.
    • Use of dry solvents and inert atmosphere conditions can improve yields.

Research Findings and Data Summary

The following table summarizes key data relevant to the preparation of this compound:

Parameter Details
Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.2 g/mol
CAS Number 1188263-63-9
Starting Materials Diethyl malonate, Pyridin-3-ylmethyl amine
Reaction Solvents Dry DMF, Toluene, Ethanol
Catalysts/Reagents Et3N, HCl, Acid/Base catalysts
Reaction Temperature Range Room temperature to 110 °C
Reaction Time 2 hours to 16 hours depending on step
Purification Methods Recrystallization, Filtration
Analytical Techniques HPLC, NMR, Mass Spectrometry
Salt Formation Dihydrochloride salt via HCl in ethanol reflux

Summary and Expert Notes

  • The synthesis of this compound is well-established through the reaction of diethyl malonate with pyridin-3-ylmethyl amine followed by cyclization and salt formation.
  • Careful control of reaction conditions is essential to achieve high purity and yield.
  • The dihydrochloride salt form enhances the compound’s stability and usability in pharmaceutical research.
  • This compound serves as a valuable intermediate in medicinal chemistry, especially in neurological drug development and biochemical assay applications.
  • Further optimization of the synthesis may involve exploring alternative catalysts or solvent systems to improve efficiency and scalability.

Q & A

Q. What are the key steps for synthesizing Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride, and how can intermediates be validated?

Synthesis typically involves:

  • Piperidine ring formation : Alkylation or reductive amination to construct the piperidine core.
  • Functionalization : Introducing the pyridinylmethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Esterification : Ethyl esterification of the carboxylic acid intermediate.
  • Salt formation : Treatment with HCl to yield the dihydrochloride salt.
    Intermediates should be validated using HPLC (≥95% purity) and 1H/13C NMR to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Protect from moisture and light; store at 2–8°C in airtight containers. Avoid long-term storage due to potential degradation .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Follow institutional guidelines for disposal of halogenated waste .

Q. What analytical methods are recommended for assessing purity and structural identity?

  • Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Structural confirmation :
    • 1H/13C NMR for functional group analysis.
    • LC-MS to verify molecular weight (expected [M+H]+: ~325.3 amu for the free base) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a pharmaceutical intermediate?

  • In vitro assays : Test binding affinity to target receptors (e.g., GPCRs or ion channels) using radioligand displacement or fluorescence polarization.
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Quantify metabolites via LC-MS/MS .
  • Toxicity screening : Use cell viability assays (e.g., MTT) in HEK293 or HepG2 cells to identify cytotoxic thresholds .

Q. What strategies mitigate contradictions in solubility data during formulation studies?

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • Salt form optimization : Compare dihydrochloride with other salts (e.g., besylate) for improved bioavailability.
  • Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Q. How does crystallinity impact the compound’s physicochemical properties?

  • Polymorph screening : Use X-ray diffraction (XRPD) to identify stable crystalline forms.
  • Dissolution studies : Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media.
  • Stability testing : Monitor hygroscopicity and thermal degradation (TGA/DSC) to select optimal forms for drug delivery .

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • ADME modeling : Use software like Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 inhibition.
  • Docking studies : Simulate interactions with target proteins (e.g., kinases) to guide SAR optimization .

Q. How can researchers resolve discrepancies in bioactivity data across cell lines?

  • Dose-response curves : Validate potency (IC50/EC50) in ≥3 cell lines (e.g., cancer vs. normal cells).
  • Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify off-target effects.
  • Controls : Include reference compounds (e.g., known inhibitors) to calibrate assay sensitivity .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Document reaction parameters : Temperature, solvent purity, and catalyst ratios must be rigorously controlled.
  • Batch validation : Characterize each batch via NMR, HPLC, and elemental analysis.
  • Scale-up precautions : Optimize stirring efficiency and cooling rates to prevent exothermic side reactions .

Q. How should researchers address variability in impurity profiles during scale-up?

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., de-esterified or oxidized species).
  • Process optimization : Adjust reaction time, temperature, or purification steps (e.g., column chromatography vs. recrystallization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.